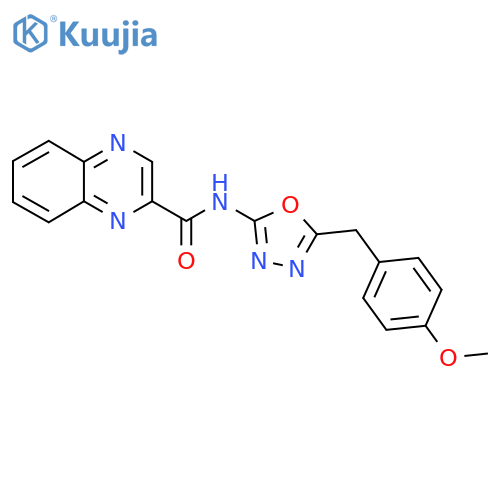

Cas no 1211328-72-1 (N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)

N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide

- N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide

- 1211328-72-1

- AKOS024518188

- N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide

- VU0520152-1

- F5773-3053

- N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

-

- インチ: 1S/C19H15N5O3/c1-26-13-8-6-12(7-9-13)10-17-23-24-19(27-17)22-18(25)16-11-20-14-4-2-3-5-15(14)21-16/h2-9,11H,10H2,1H3,(H,22,24,25)

- InChIKey: VBRJRYUSADJPQG-UHFFFAOYSA-N

- ほほえんだ: O1C(=NN=C1CC1C=CC(=CC=1)OC)NC(C1=CN=C2C=CC=CC2=N1)=O

計算された属性

- せいみつぶんしりょう: 361.11748936g/mol

- どういたいしつりょう: 361.11748936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 500

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 103Ų

N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5773-3053-3mg |

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide |

1211328-72-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5773-3053-2mg |

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide |

1211328-72-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5773-3053-2μmol |

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide |

1211328-72-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5773-3053-5μmol |

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide |

1211328-72-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5773-3053-4mg |

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide |

1211328-72-1 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5773-3053-5mg |

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide |

1211328-72-1 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5773-3053-1mg |

N-{5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide |

1211328-72-1 | 1mg |

$54.0 | 2023-09-09 |

N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide 関連文献

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

S. Ahmed Chem. Commun., 2009, 6421-6423

N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamideに関する追加情報

Introduction to N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide and Its Applications in Modern Chemical Biology

N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide (CAS No. 1211328-72-1) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their potential therapeutic applications. The structural framework of N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide incorporates multiple pharmacophoric elements, including an oxadiazole ring and a quinoxaline moiety, which are known to contribute to its biological efficacy.

The 5-(4-methoxyphenyl)methyl substituent in the molecule adds another layer of complexity, enhancing its interactions with biological targets. This particular arrangement of functional groups makes N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide a valuable scaffold for drug discovery and development. Recent advancements in medicinal chemistry have highlighted the importance of such multicomponent structures in designing molecules with enhanced pharmacological properties.

In the context of contemporary research, N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide has been investigated for its potential role in modulating various biological pathways. The oxadiazole ring is particularly noteworthy for its ability to engage with biological targets in multiple ways, including through hydrogen bonding and hydrophobic interactions. This versatility has made it a preferred component in the design of molecules targeting neurological disorders, inflammation, and cancer.

Moreover, the quinoxaline moiety in N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide has been shown to exhibit significant bioactivity. Quinoxalines are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 5-(4-methoxyphenyl)methyl group further enhances these properties by providing additional binding sites on the molecule. This dual functionality makes N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide a promising candidate for further investigation in drug development.

Recent studies have demonstrated the compound's potential in inhibiting key enzymes involved in cancer progression. The oxadiazole-quinoxaline core structure has been found to interact with enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular signaling pathways. By modulating these pathways, N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-ylilquinoxalinecarboxamide} may offer a novel therapeutic approach for treating various forms of cancer.

Additionally, the methoxyphenyl group in the molecule contributes to its solubility and bioavailability, which are critical factors for any potential drug candidate. The methoxy group enhances the molecule's interaction with lipophilic and hydrophilic environments alike, facilitating its absorption and distribution within the body. This feature is particularly important for oral administration routes.

The synthesis of N-{5-(4-methoxyphenyl)methyl1,3,4oxadiazol2ylinquinoxalinecarboxamide} involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to optimize this process, making it more efficient and scalable for industrial applications. The use of modern catalytic methods has further improved the sustainability of the synthesis process.

In conclusion,N-{5-(4-methoxyphenyl)methyl1,3,4oxadiazol2ylinquinoxalinecarboxamide (CAS No. 1211328721) is a structurally complex and biologically active compound with significant potential in drug discovery and development. Its unique combination of pharmacophoric elements makes it an attractive candidate for further research into treating various diseases. As our understanding of molecular interactions continues to evolve,N-{5-(4-methoxyphenyl)methyl1,3,4oxadiazol2-ylin*quinoxaline*carboxamide*} is poised to play a crucial role in shaping the future of chemical biology.

1211328-72-1 (N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide) 関連製品

- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)

- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)

- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)

- 2229456-27-1(1-{3-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmethyl}cyclopropane-1-carboxylic acid)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 5507-44-8(Diethoxymethylvinylsilane)

- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)

- 13042-06-3(3-methoxynaphthalene-2-carboxamide)

- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)

- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)